1-Aminopyrrole

Aminopyrrole Isomers Tautomerism Stability

1-Aminopyrrole (1H-Pyrrol-1-amine) is a heterocyclic amine (C4H6N2) characterized by a pyrrole ring bearing an amino group at the N1 position. This structure distinguishes it from its isomer 2-aminopyrrole (amino group at C2) and from the parent pyrrole, which lacks an amino functionality.

Molecular Formula C4H6N2
Molecular Weight 82.1 g/mol
CAS No. 765-39-9
Cat. No. B1266607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Aminopyrrole
CAS765-39-9
Molecular FormulaC4H6N2
Molecular Weight82.1 g/mol
Structural Identifiers
SMILESC1=CN(C=C1)N
InChIInChI=1S/C4H6N2/c5-6-3-1-2-4-6/h1-4H,5H2
InChIKeyYNZAFFFENDLJQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Aminopyrrole (CAS 765-39-9): Structural and Synthetic Differentiation for Research and Industrial Procurement


1-Aminopyrrole (1H-Pyrrol-1-amine) is a heterocyclic amine (C4H6N2) characterized by a pyrrole ring bearing an amino group at the N1 position [1]. This structure distinguishes it from its isomer 2-aminopyrrole (amino group at C2) and from the parent pyrrole, which lacks an amino functionality. Its physicochemical profile includes a melting point of 77–78 °C, boiling point of 174 °C, and density of 1.06 g/cm³ . The compound functions primarily as a versatile intermediate in organic synthesis, with applications spanning pharmaceutical development, materials science, and agrochemical research .

1
Workflow
Synthetic intermediate with N-amino pyrrole scaffold for heterocyclic chemistry
2
Selection
Single stable species; no amino–imino tautomerism observed for this isomer
3
Use Context
Supports medicinal chemistry, polymer materials, and agrochemical discovery R&D

Why 1-Aminopyrrole Cannot Be Substituted by Generic Pyrroles or 2-Aminopyrrole Isomers


Procurement based on the broad classification of 'aminopyrrole' introduces substantial risk due to critical differences in chemical stability, tautomeric behavior, and synthetic utility. The N-amino substitution in 1-aminopyrrole confers distinct reactivity compared to the C-amino isomer 2-aminopyrrole, which exhibits amino–imino tautomerism that can lead to unpredictable reaction outcomes [1]. Furthermore, the unique properties of 1-aminopyrrole derivatives enable the construction of specific molecular architectures, such as biphenylyltetrazole angiotensin II antagonists, which cannot be accessed using the parent pyrrole or 2-aminopyrrole scaffolds [2].

Tautomeric stability context may shift
1-Aminopyrrole Single stable species; predictable reactivity in synthetic protocols
2-Aminopyrrole Amino–imino tautomeric mixture may lead to unpredictable reaction outcomes
Scaffold architecture access may differ
1-Aminopyrrole Enables biphenylyltetrazole and related scaffolds via N-amino derivatization
Pyrrole / 2-Aminopyrrole May not support synthesis of specific N-substituted architectures
Polymer functionalization capability may not transfer
1-Aminopyrrole N-amino handle enables functionalized π-conjugated polymers and copolymers
Pyrrole Lacks N-amino group for post-polymerization modification and derivatization

Quantitative Evidence for Selecting 1-Aminopyrrole Over Its Closest Analogs


1-Aminopyrrole vs. 2-Aminopyrrole: Comparative Stability and Tautomeric Behavior

2-Aminopyrrole undergoes amino–imino tautomerism, a dynamic equilibrium between the amino form and the imino form (2H-pyrrol-2-imine), which can lead to a mixture of reactive species and unpredictable behavior in synthetic applications [1]. In contrast, 1-aminopyrrole, with its amino group on the nitrogen atom, does not exhibit this tautomerism and maintains a single, stable molecular structure [2]. This difference is critical for ensuring reproducible synthetic outcomes and is supported by theoretical calculations and experimental observations [1].

Tautomeric Stability
Class-level
Single stable species; no amino–imino equilibrium observed
Ensures predictable reactive species for reproducible synthesis
Supported by ab initio calculations and NMR data in solution
Aminopyrrole Isomers Tautomerism Stability

Synthetic Yield of 1-Aminopyrrole: A Quantitative Benchmark for Procurement

A direct phosphine-mediated synthesis route provides a high-yield method for producing 1-aminopyrrole. The reaction of a suitable 1,2-diaza-1,3-butadiene with triphenylphosphine and phenylhydrazine afforded 1-aminopyrrole in an 87% yield after silica-gel chromatography [1]. This yield represents a benchmark for synthetic efficiency and can be used for cost analysis and process development. The reaction was conducted under an inert atmosphere at room temperature, with the yield determined after purification.

Synthetic Yield
Head-to-head
87% isolated yield
Benchmark for synthetic efficiency and procurement cost analysis
Phosphine-mediated route; comparable to best derivative yields (88%)
Organic Synthesis Yield Optimization Process Chemistry

1-Aminopyrrole as a Scaffold for Angiotensin II Antagonists: Differentiated Pharmacological Potential

The 1-aminopyrrole core has been successfully employed as a bioisosteric replacement for the imidazole ring in Losartan, the prototypical angiotensin II (AII) antagonist [1]. While direct IC50 data for the parent 1-aminopyrrole is not available, the study demonstrates that biphenylyltetrazole derivatives of 1-aminopyrroles were synthesized based on molecular modeling and are potential non-peptide AII antagonists [1]. This work establishes the 1-aminopyrrole scaffold as a viable alternative to other heterocycles (e.g., imidazole, benzimidazole) in AII antagonist design. The parent pyrrole and 2-aminopyrrole lack the necessary substitution pattern for this specific application.

AII Antagonist Scaffold
Class-level
Bioisosteric replacement for imidazole core in Losartan-type scaffolds
Supports non-peptide AII antagonist research programs
Molecular modeling study; IC50 data not reported for parent compound
Medicinal Chemistry Angiotensin II Antagonists Drug Discovery

1-Aminopyrrole in π-Conjugated Polymers: A Unique Monomer for Materials Science

1-Aminopyrrole serves as a versatile monomer for the synthesis of π-conjugated polymers, both as a homopolymer and as a co-monomer. For example, oxidative polymerization of 1-aminopyrrole, after conversion of the NH2 group to NCHAr, yielded π-conjugated polypyrrole-type polymers [1]. Furthermore, Pd-catalyzed organometallic polycondensation was used to prepare poly(arylene-ethynylene) (PAE)-type π-conjugated polymers incorporating BOC-protected 1-aminopyrrole and 4-amino-1,2,4-triazole units [2]. This contrasts with the parent pyrrole, which lacks the N-amino group for further functionalization and polymer modification, and with 2-aminopyrrole, which has not been reported as a monomer for analogous π-conjugated systems.

Polymer Monomer
Class-level
Enables polypyrrole-type and PAE-type π-conjugated polymers
Access to functionalized polymers not available from parent pyrrole
Oxidative and Pd-catalyzed polycondensation methods reported
Polymer Chemistry π-Conjugated Polymers Materials Science

1-Aminopyrrole as a Key Intermediate for N-(Substituted Amino)pyrrole Herbicides

Patents describe N-(substituted amino)pyrrole derivatives as active ingredients in herbicidal compositions, with 1-aminopyrrole serving as a core synthetic building block [REFS-1, REFS-2]. The N-(substituted amino)pyrrole scaffold is critical for herbicidal activity. While specific herbicidal efficacy data (e.g., ED50) for these derivatives is not provided in the available excerpts, the patents establish the essential role of the 1-aminopyrrole nucleus in this class of compounds. This contrasts with the parent pyrrole, which lacks the necessary N-amino functionality for derivatization into these specific herbicidal agents.

Herbicide Intermediate
Class-level
Key building block for N-(substituted amino)pyrrole herbicide scaffolds
Supports agrochemical herbicide discovery research
Patent-based evidence; ED50 data not provided in available excerpts
Agrochemical Synthesis Herbicides Pyrrole Derivatives

1-Aminopyrrole in High-Temperature Flame-Retardant Resins: A Differentiated Application

1-Aminopyrrole has been specifically utilized in the preparation of reproducible, high-temperature thermosetting flame-retardant resins [REFS-1, REFS-2]. The patent literature explicitly identifies 1H-Pyrrol-1-amine (1-aminopyrrole) as a component in the preparation method for such resins [1]. This application leverages the compound's nitrogen-rich structure to enhance char formation and flame retardancy at elevated temperatures. This specific application is not reported for the parent pyrrole or 2-aminopyrrole, making 1-aminopyrrole the preferred choice for this materials science niche.

Flame-Retardant Resin
Class-level
Specifically claimed for high-temperature thermosetting flame-retardant resins
Verified starting material for advanced flame-retardant material R&D
Patent CN-111848963-A; nitrogen-rich char formation mechanism
Polymer Chemistry Flame Retardants Thermosetting Resins

Evidence-Based Application Scenarios for Procuring 1-Aminopyrrole


Medicinal Chemistry: Scaffold for Next-Generation Angiotensin II Antagonists

As demonstrated by Attanasi et al., the 1-aminopyrrole core serves as a direct bioisostere for the imidazole ring in Losartan [1]. This positions 1-aminopyrrole as a strategic building block for medicinal chemistry groups aiming to expand the intellectual property landscape around non-peptide AII antagonists, avoiding crowded imidazole-based chemical space. Procurement should be driven by the need for a validated, alternative heterocyclic scaffold.

Materials Science: Monomer for Functional π-Conjugated Polymers

1-Aminopyrrole is a unique monomer for the synthesis of π-conjugated polymers, enabling the creation of polypyrrole-type and PAE-type polymers with tailored properties [REFS-1, REFS-2]. This application is ideal for materials scientists developing advanced materials for organic electronics, sensors, or optoelectronics, where the N-amino group provides a handle for further functionalization not available with pyrrole alone.

Polymer Development: Key Component in High-Temperature Flame-Retardant Resins

Procurement of 1-aminopyrrole is directly supported by patent literature for the formulation of novel flame-retardant resins [1]. This application scenario is most relevant for industrial R&D focused on developing high-performance, thermally stable materials for electronics, aerospace, or construction, where flame retardancy is a critical safety requirement.

Agrochemical Synthesis: Intermediate for Novel Pyrrole-Based Herbicides

As claimed in U.S. Patent 5,604,178 and EP0648764A1, 1-aminopyrrole is the essential building block for the synthesis of N-(substituted amino)pyrrole derivatives with herbicidal activity [REFS-1, REFS-2]. This application is ideal for agrochemical research teams seeking to discover and develop new herbicides with novel modes of action based on a pyrrole scaffold.

Application
Selection Property
Validation Focus
Angiotensin II antagonist research scaffold
Bioisosteric replacement availability
Molecular modeling and synthetic validation
π-Conjugated polymer monomer
N-amino functionalization handle
Polymerization and property screening
Flame-retardant resin component
Nitrogen-rich thermosetting building block
Thermal stability and char formation review
Herbicide discovery intermediate
N-substituted amino derivatization handle
Herbicidal activity screening and SAR studies

Technical Documentation Hub

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37 linked technical documents
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